molecular formula C9H10N2 B1390161 5-methyl-1H-indol-7-amine CAS No. 90868-10-3

5-methyl-1H-indol-7-amine

Cat. No. B1390161
CAS RN: 90868-10-3
M. Wt: 146.19 g/mol
InChI Key: HQSATDSAMSJYHQ-UHFFFAOYSA-N
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Description

“5-methyl-1H-indol-7-amine” is a derivative of indole, which is a heterocyclic compound. The indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic chemistry due to their importance in medicinal chemistry . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of indole can be synthesized according to these positions .


Molecular Structure Analysis

The molecular structure of “5-methyl-1H-indol-7-amine” involves a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds .


Chemical Reactions Analysis

Indole derivatives have been shown to exhibit a variety of chemical reactions. For instance, the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-1H-indol-7-amine” include a boiling point of 303.5±41.0 °C and a density of 1.113±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Evaluation

  • Synthesis Processes : The compound 5-methyl-1H-indol-7-amine is involved in the synthesis of various chemical structures, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one and gramine derivatives, using techniques like Diels-Alder cycloaddition and Mannich reaction (Kukuljan, Kranjc, & Perdih, 2016).

Antimicrobial and Antioxidant Activities

  • Medical Research : Derivatives of 5-methyl-1H-indol-7-amine, such as 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, have been synthesized and evaluated for antimicrobial and antioxidant activities, showing potential in pharmaceutical applications (Saundane, Verma, & Katkar, 2013).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

  • Neurodegenerative Disease Research : Certain indole derivatives, including those related to 5-methyl-1H-indol-7-amine, have been identified as dual inhibitors of cholinesterase and monoamine oxidase, suggesting their potential application in treating conditions like Alzheimer's disease (Bautista-Aguilera et al., 2014).

Analytical Chemistry Applications

  • Food Chemistry : The compound is used in analytical methods, such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, for determining the presence of non-polar heterocyclic aromatic amines in food products like cooked beefburgers (Agudelo Mesa, Padró, & Reta, 2013).

Conformational Analysis in Peptides

  • Peptide Research : 5-methyl-1H-indol-7-amine derivatives have been synthesized for use in peptide conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, aiding in structural analysis (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Safety And Hazards

Safety information for similar compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

5-methyl-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSATDSAMSJYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-indol-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Cacchi, G Fabrizi, A Goggiamani, A Iazzetti… - Tetrahedron, 2015 - Elsevier
A facile and general approach to the synthesis of 2,5,7-trisubstituted indoles from readily available 2-bromo-6-iodo-4-substituted and 2-bromo-4-chloro-6-iodoanilines is reported. The …
Number of citations: 18 www.sciencedirect.com

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